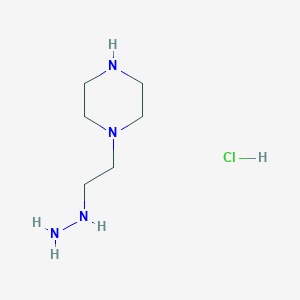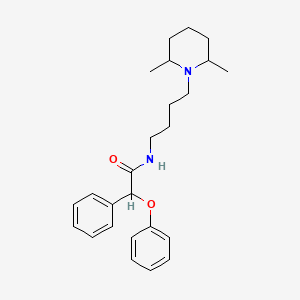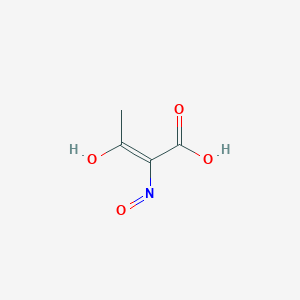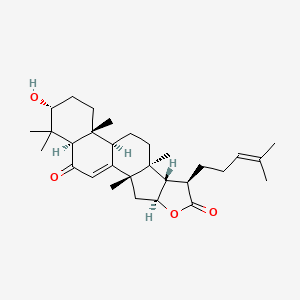
SuccinicAcid(IndustrialGradeFoodGrade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless, crystalline solid that is soluble in water and has a melting point of 185–187°C . Succinic acid occurs naturally in various plants and animal tissues and plays a significant role in intermediary metabolism . It is widely used in the food, pharmaceutical, and chemical industries due to its versatility and beneficial properties .
Vorbereitungsmethoden
Succinic acid can be prepared through both synthetic chemical routes and biological processes:
Petroleum-Based Synthesis: Historically, succinic acid was primarily produced through chemical synthesis from petroleum-derived feedstocks.
Hydrogenation Method: This involves the catalytic hydrogenation of maleic acid or its anhydride.
Acrylic Acid Oxo Synthesis: This method involves the reaction of acrylic acid with carbon monoxide and hydrogen in the presence of a catalyst.
Electrolytic Oxidation Method: This method involves the electrolytic oxidation of butane or butene.
Acetylene Method: This involves the reaction of acetylene with carbon monoxide and water in the presence of a catalyst.
Fermentation Method: Succinic acid can also be produced through microbial fermentation using renewable resources such as biomass.
Analyse Chemischer Reaktionen
Succinic acid undergoes various chemical reactions, including:
Oxidation: Succinic acid can be oxidized to fumaric acid.
Esterification: It reacts with alcohols to form esters.
Dehydration: Succinic acid can undergo dehydration to form succinic anhydride.
Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.
Reactions with Bases:
Common reagents and conditions used in these reactions include catalysts such as palladium for hydrogenation, acids for esterification, and bases for salt formation. Major products formed from these reactions include fumaric acid, succinic anhydride, and various esters and salts .
Wissenschaftliche Forschungsanwendungen
Succinic acid has a wide range of scientific research applications:
Wirkmechanismus
Succinic acid exerts its effects through its role in the TCA cycle. It serves as an electron donor in the production of fumaric acid and FADH2, which are essential for ATP production . Succinic acid also acts as a signaling molecule, modulating gene expression patterns and demonstrating hormone-like signaling . Additionally, it has been shown to stimulate neural system recovery and bolster the immune system .
Vergleich Mit ähnlichen Verbindungen
Succinic acid can be compared with other dicarboxylic acids such as:
Malonic Acid:
Fumaric Acid: An isomer of maleic acid, fumaric acid is formed by the oxidation of succinic acid and has different chemical properties.
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, glutaric acid has different physical and chemical properties compared to succinic acid.
Succinic acid is unique due to its role in the TCA cycle and its wide range of applications in various industries .
Eigenschaften
CAS-Nummer |
110-56-6 |
|---|---|
Molekularformel |
C4H6O4 |
Molekulargewicht |
118.08804 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



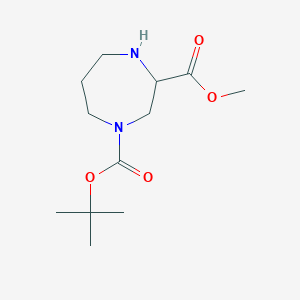
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
